MDL 28170
Overview
Description
Carbobenzoxy-valinyl-phenylalaninal, also known as MDL 28170, is a synthetic compound primarily used as a calpain inhibitor. Calpains are calcium-dependent cysteine proteases involved in various cellular processes, including cell motility, cell cycle progression, and apoptosis. Inhibiting calpains has significant implications in neurodegenerative diseases, ischemia, and other pathological conditions .
Mechanism of Action
Target of Action
Calpain Inhibitor III, also known as MDL-28170 or Carbobenzoxy-valinyl-phenylalaninal, primarily targets calpains , a family of non-lysosomal cysteine proteases . Calpains are calcium-dependent proteolytic enzymes that play crucial roles in various physiological and pathological processes . Two important isoforms of calpain, calpain-1 and calpain-2, are widely expressed in human cells and other living organisms . Calpain-1 is generally neuroprotective, while calpain-2 has been linked to neurodegenerative diseases .
Mode of Action
Calpain Inhibitor III interacts with its targets by inhibiting calpain activation . It is a cell-permeable inhibitor that binds to the active site of calpains, thereby inhibiting their proteolytic activity . This inhibition is crucial in preventing calpain-mediated apoptosis in degenerating neurons .
Biochemical Pathways
Calpain Inhibitor III affects several biochemical pathways. It attenuates matrix metalloproteinase-9 (MMP-9) activity, which provides a neuroprotective effect . Moreover, it inhibits calpain activation, offering neuroprotection against the effects of acute cerebral ischemia . A “calpain-cathepsin” hypothesis has been proposed, suggesting that after μ-calpain is activated by cerebral ischemia, the lysosomal membranes are destroyed by calpain, releasing cathepsin into the cytosol to degrade cellular components .
Pharmacokinetics
It is known to be a cell-permeable compound . This property allows it to cross the blood-brain barrier, making it a useful tool for studying neurodegenerative diseases and neurotrauma .
Result of Action
The molecular and cellular effects of Calpain Inhibitor III’s action are significant. It has demonstrated neuroprotective effects in several rodent models . By inhibiting calpain activation, it can prevent calpain-mediated apoptosis in degenerating neurons . Furthermore, it has been shown to reduce inflammation and T cell activation and migration .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Calpain Inhibitor III. For instance, some phospholipids facilitate calpain autolysis in the plasma membrane, such as phosphatidylinositol, phosphatidylinositol-4-monophosphate, and phosphatidylinositol-4,5-bisphosphate (PIP2) . Additionally, calpain expression and activity increase following glial activation, which triggers the Rho-ROCK pathway .
Biochemical Analysis
Biochemical Properties
Calpain Inhibitor III interacts with calpain, a type of proteolytic enzyme present in the cytosol and widely expressed in human cells and other living organisms . Calpain is regulated by calcium and Calpastatin (CAST), which activates and inhibits calpain . Calpain Inhibitor III binds to the active site of calpain, inhibiting its activity . Two important isoforms of calpain (calpain 1 and 2) in the brain play a vital role in the physiology of neurodegenerative disease .
Cellular Effects
Calpain Inhibitor III has been shown to have neuroprotective effects in several rodent models, making it a useful tool for studying neurodegenerative disease and neurotrauma . It has been reported to have neuroprotective effects in numerous rodent neurotrauma models, including spinal cord injury, cortical impact trauma, neonatal hypoxia-ischemia, and focal cerebral ischemia .
Molecular Mechanism
Calpain Inhibitor III exerts its effects at the molecular level by inhibiting the activation of calpain . Calpain activation is an essential neurodegenerative factor causing apoptotic machinery activation . By inhibiting calpain activation, Calpain Inhibitor III prevents calpain-mediated apoptosis in degenerating neurons .
Temporal Effects in Laboratory Settings
It has been observed that the inhibition of calpain activation by Calpain Inhibitor III has appeared as a possible therapeutic target for managing neurodegenerative diseases .
Dosage Effects in Animal Models
The effects of Calpain Inhibitor III vary with different dosages in animal models
Metabolic Pathways
Calpain Inhibitor III is involved in the metabolic pathways of calpain, a type of proteolytic enzyme
Transport and Distribution
Calpain Inhibitor III is cell-permeable , suggesting that it can be transported and distributed within cells
Subcellular Localization
Given that it is cell-permeable , it can be inferred that it may be able to reach various subcellular compartments
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbobenzoxy-valinyl-phenylalaninal is synthesized through a multi-step process involving the protection of amino groups, coupling reactions, and deprotection steps. The synthesis typically starts with the protection of valine and phenylalanine using carbobenzoxy (Cbz) groups. The protected amino acids are then coupled using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final step involves the deprotection of the Cbz groups to yield carbobenzoxy-valinyl-phenylalaninal .
Industrial Production Methods
Industrial production of carbobenzoxy-valinyl-phenylalaninal follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Carbobenzoxy-valinyl-phenylalaninal primarily undergoes hydrolysis and reduction reactions. It is stable under acidic and neutral conditions but can be hydrolyzed under basic conditions. The compound is also susceptible to reduction reactions, particularly in the presence of reducing agents like sodium borohydride .
Common Reagents and Conditions
Hydrolysis: Basic conditions (e.g., sodium hydroxide)
Reduction: Reducing agents (e.g., sodium borohydride)
Major Products Formed
Hydrolysis: Valine and phenylalanine derivatives
Reduction: Reduced forms of carbobenzoxy-valinyl-phenylalaninal
Scientific Research Applications
Carbobenzoxy-valinyl-phenylalaninal has a wide range of applications in scientific research:
Neuroprotection: It is used to study the role of calpains in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease
Ischemia Research: The compound helps in understanding the mechanisms of ischemic injury and potential therapeutic interventions
Cell Biology: It is employed to investigate calpain-mediated processes in cell motility, cell cycle progression, and apoptosis
Drug Development: The compound serves as a lead molecule for developing new calpain inhibitors with improved efficacy and selectivity
Comparison with Similar Compounds
Similar Compounds
Calpain Inhibitor I (N-Acetyl-Leu-Leu-Norleucinal): Another potent calpain inhibitor with a similar mechanism of action
Calpain Inhibitor II (N-Acetyl-Leu-Leu-Methioninal): Differing slightly in structure, this compound also inhibits calpains effectively
Uniqueness
Carbobenzoxy-valinyl-phenylalaninal is unique due to its high specificity and potency in inhibiting calpains. Its structure allows for effective binding to the active site of calpains, making it a valuable tool in research and potential therapeutic applications .
Properties
CAS No. |
88191-84-8 |
---|---|
Molecular Formula |
C22H26N2O4 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
benzyl N-[3-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butan-2-yl]carbamate |
InChI |
InChI=1S/C22H26N2O4/c1-16(2)20(24-22(27)28-15-18-11-7-4-8-12-18)21(26)23-19(14-25)13-17-9-5-3-6-10-17/h3-12,14,16,19-20H,13,15H2,1-2H3,(H,23,26)(H,24,27)/t19-,20?/m0/s1 |
InChI Key |
NGBKFLTYGSREKK-XJDOXCRVSA-N |
SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)OCC2=CC=CC=C2 |
Isomeric SMILES |
CC(C)C(C(=O)N[C@@H](CC1=CC=CC=C1)C=O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)OCC2=CC=CC=C2 |
Appearance |
Assay:≥95%A crystalline solid |
88191-84-8 | |
Synonyms |
CalI III calpain inhibitor III carbobenzoxyvalylphenylalanine aldehyde Cbz-Val-Phe-H cBz-ValPheH CbzValPheH MDL 28170 MDL-28170 MDL28170 N-benzyloxycarbonylvalylphenylalaninal N-benzyloxycarbonylvalylphenylalanine aldehyde N-CBZ-Val-Phe-al |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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